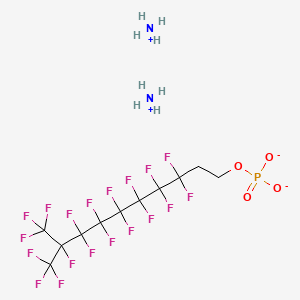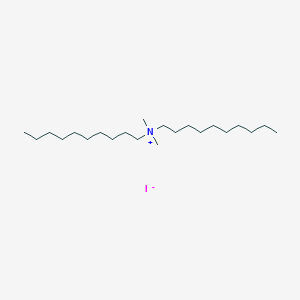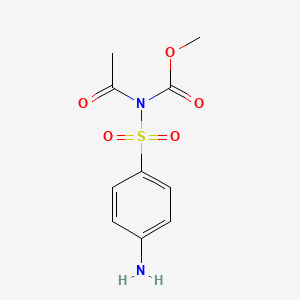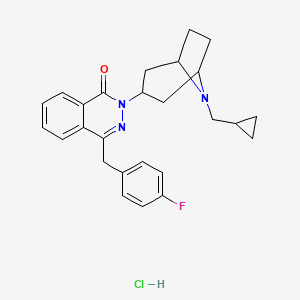
Methyl-1-etiocholenolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-1-etiocholenolol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent effects on muscle growth and strength. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound has been used in various prohormone supplements, although its use has been controversial due to potential side effects and legal restrictions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1-etiocholenolol typically involves the methylation of etiocholanolone. The process includes the following steps:
Starting Material: Etiocholanolone, a naturally occurring steroid.
Methylation: The introduction of a methyl group at the 1-position of the steroid nucleus. This is usually achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation reactions using industrial reactors.
Purification: Industrial-scale purification methods, including distillation and large-scale chromatography.
Quality Control: Rigorous testing to ensure the purity and potency of the final product.
化学反応の分析
Types of Reactions: Methyl-1-etiocholenolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, although its use is limited due to side effects.
Industry: Utilized in the development of prohormone supplements for bodybuilding.
作用機序
Methyl-1-etiocholenolol exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Molecular Targets and Pathways:
Androgen Receptor: Primary target for its anabolic effects.
Gene Expression: Modulates the expression of genes involved in muscle growth and metabolism.
類似化合物との比較
Methyl-1-etiocholenolol is similar to other anabolic-androgenic steroids but has unique properties:
Methyl-1-testosterone: Another potent anabolic steroid with similar effects but different metabolic pathways.
Methyl-1-AD: A prohormone that converts to Methyl-1-testosterone in the body.
Epietiocholanolone: A related compound with similar anabolic properties but different chemical structure
Uniqueness:
Potency: this compound is known for its high anabolic potency.
Methylation: The presence of a methyl group at the 1-position enhances its anabolic effects while reducing androgenic activity.
List of Similar Compounds
- Methyl-1-testosterone
- Methyl-1-AD
- Epietiocholanolone
特性
CAS番号 |
13974-35-1 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
UMCBDWHORFFLCD-UYEYMFBJSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C |
正規SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)







![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)


